(5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a biphenyl group, and a fluorobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of biphenyl-4-ylamine with 3-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide and a suitable aldehyde under acidic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The biphenyl and fluorobenzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Ethyl acetoacetate
- Linezolid related compound A
Uniqueness
Compared to similar compounds, (5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, biphenyl group, and fluorobenzylidene moiety
Properties
Molecular Formula |
C23H17FN2OS2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-[(4-phenylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H17FN2OS2/c24-19-8-4-5-16(13-19)14-21-22(27)26(23(28)29-21)15-25-20-11-9-18(10-12-20)17-6-2-1-3-7-17/h1-14,25H,15H2/b21-14- |
InChI Key |
GYQBIZOMCSMNEC-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=S |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=S |
Origin of Product |
United States |
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